

# 13C NMR Spectral Analysis of 2,3-Dimethyl-1-pentene: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethyl-1-pentene

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This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for **2,3-Dimethyl-1-pentene**. This document outlines the observed chemical shifts, details a standard experimental protocol for data acquisition, and presents a structural visualization to correlate the spectral data with the molecular structure.

## Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of **2,3-Dimethyl-1-pentene** was acquired using a Bruker AC-300 spectrometer with Chloroform-d (CDCl3) as the solvent and Tetramethylsilane (TMS) as the reference standard.<sup>[1]</sup> The observed chemical shifts ( $\delta$ ) are summarized in the table below.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
C1 (=CH <sub>2</sub> )	107.2
C2 (C=)	151.1
C3 (-CH-)	41.5
C4 (-CH <sub>2</sub> -)	27.2
C5 (-CH <sub>3</sub> )	12.0
C2-CH <sub>3</sub>	20.3
C3-CH <sub>3</sub>	17.5

Solvent: Chloroform-d; Reference: TMS[1]

## Structural Correlation and Visualization

The structure of **2,3-Dimethyl-1-pentene** with carbon atom numbering corresponding to the data table is presented below. The sp<sup>2</sup> hybridized carbons of the double bond (C1 and C2) exhibit characteristically downfield shifts (100-150 ppm), while the sp<sup>3</sup> hybridized carbons appear in the upfield region of the spectrum.[2][3]

Caption: Molecular structure of **2,3-Dimethyl-1-pentene** with <sup>13</sup>C NMR assignments.

## Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

The following outlines a standard protocol for acquiring a <sup>13</sup>C NMR spectrum of an alkene like **2,3-Dimethyl-1-pentene**.

### 1. Sample Preparation:

- Dissolve approximately 50-100 mg of the analyte (**2,3-Dimethyl-1-pentene**) in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>).[2]
- Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

- Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is set to 0.00 ppm.

#### 2. NMR Spectrometer Setup:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
- Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

#### 3. Data Acquisition:

- Set the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
- A proton-decoupled spectrum is typically acquired. This involves irradiating the sample with a broad range of proton frequencies, which collapses the carbon-proton couplings and results in a single sharp peak for each unique carbon atom. This also provides a Nuclear Overhauser Effect (NOE) enhancement of the carbon signals.
- The acquisition parameters, such as the pulse angle, acquisition time, and relaxation delay, are set to optimize signal-to-noise and ensure accurate integration if quantitative analysis is required.
- Due to the low natural abundance of the  $^{13}\text{C}$  isotope (about 1.1%), multiple scans are acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio.[\[2\]](#)

#### 4. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.
- The spectrum is phased to ensure all peaks are in the absorptive mode.
- The baseline of the spectrum is corrected to be flat.

- The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- The peaks are integrated to determine their relative areas, which in  $^{13}\text{C}$  NMR with proton decoupling does not directly correspond to the number of carbons but can give a general indication of the types of carbons (e.g., quaternary carbons are often smaller).

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## References

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